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Introduction
Phenalenone (1H-phenalen-1-one) and its functionalized derivatives are a class of polycyclic

aromatic hydrocarbons that have garnered significant interest due to their diverse biological

activities and unique photophysical properties. Found in various plants and fungi, these

compounds serve as phytoalexins, providing protection against external threats.[1][2] Their

rigid, planar structure and conjugated π-system make them excellent photosensitizers, capable

of generating reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), with high

quantum yields upon light irradiation.[1][3][4] This property has led to their exploration as

agents for photodynamic therapy (PDT) in the treatment of cancer and microbial infections.[1]

[2][3][5]

Functionalization of the phenalenone scaffold allows for the fine-tuning of its physicochemical

and biological properties, enhancing its potential as a therapeutic agent. Modifications can alter

the absorption wavelength, improve water solubility, and introduce specific targeting moieties.

This document provides detailed application notes and experimental protocols for the synthesis

of various functionalized phenalenone derivatives, presents key quantitative data in a

structured format, and illustrates the relevant biological signaling pathways.

I. Synthesis of the Phenalenone Core
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The fundamental phenalenone structure is typically synthesized via a one-pot reaction

involving a Friedel-Crafts acylation followed by an intramolecular Michael addition.[6][7]

Protocol 1: Synthesis of 9-Hydroxyphenalenone
This protocol describes the synthesis of 9-hydroxyphenalenone, a common precursor for

further functionalization.

Materials:

2-Methoxynaphthalene

trans-Cinnamoyl chloride

Aluminum chloride (AlCl₃)

Dichloromethane (CH₂Cl₂)

Hydrochloric acid (HCl), concentrated

Ice

Procedure:

In a round-bottom flask, dissolve 2-methoxynaphthalene and trans-cinnamoyl chloride in

dichloromethane.

Cool the mixture in an ice bath.

Slowly add aluminum chloride to the stirred mixture.

After the addition is complete, remove the ice bath and allow the reaction to proceed at room

temperature. The reaction can be heated to reflux (approximately 40°C) for 4 hours to ensure

completion.[8]

Monitor the reaction progress using thin-layer chromatography (TLC).

Upon completion, quench the reaction by carefully pouring the mixture into a beaker

containing ice and concentrated hydrochloric acid.
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Separate the organic layer and extract the aqueous layer with dichloromethane.

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure to yield the crude product.

Purify the crude product by column chromatography to obtain 9-hydroxyphenalenone.

II. Functionalization of the Phenalenone Core
A variety of functional groups can be introduced onto the phenalenone scaffold to modulate its

properties. Key strategies include halogenation, nitration followed by reduction to introduce

amino groups, and palladium-catalyzed cross-coupling reactions.

A. Halogenation of Phenalenone
Halogenated phenalenones are versatile intermediates for subsequent nucleophilic

substitution and cross-coupling reactions.

This protocol describes the introduction of a chloromethyl group, typically at the 2-position of

the phenalenone ring.

Materials:

Phenalenone

Paraformaldehyde or dimethoxymethane

Hydrochloric acid (HCl), concentrated

Zinc chloride (ZnCl₂) or chlorosulfonic acid

Dichloromethane (CH₂Cl₂) or chloroform (CHCl₃)

Procedure:

Suspend phenalenone in the chosen solvent in a round-bottom flask.

Add paraformaldehyde (or dimethoxymethane) and the Lewis acid catalyst (e.g., ZnCl₂).
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Under acidic conditions (e.g., concentrated HCl or with chlorosulfonic acid), stir the reaction

mixture. The reaction time can be optimized (e.g., 16 hours) to improve yields.[9]

Monitor the reaction by TLC.

Upon completion, quench the reaction with water and extract the product with the organic

solvent.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the product by column chromatography.

This protocol details the bromination of the phenalenone ring, which can be directed to various

positions depending on the existing substituents. For instance, bromination of 6-

aminophenalenone with N-bromosuccinimide (NBS) yields 2,5-dibromo-6-aminophenalenone.

[1]

Materials:

Phenalenone derivative (e.g., 6-aminophenalenone)

N-Bromosuccinimide (NBS)

Appropriate solvent (e.g., dichloromethane)

Procedure:

Dissolve the phenalenone derivative in the solvent.

Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.

Stir the reaction mixture until the starting material is consumed (monitor by TLC).

Wash the reaction mixture with a solution of sodium thiosulfate to quench any remaining

bromine.

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
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Purify the brominated product by column chromatography.

B. Synthesis of Aminophenalenones[1]
Amino-functionalized phenalenones are of particular interest as they can significantly red-shift

the absorption spectrum of the molecule, a desirable feature for PDT photosensitizers.[1]

Step 1: Nitration of Phenalenone

Dissolve phenalenone in a suitable solvent.

Carefully add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled

temperature (e.g., 0°C).

Stir the reaction until completion (monitor by TLC).

Pour the reaction mixture onto ice and extract the nitrophenalenone product.

Purify the product by column chromatography.

Step 2: Reduction of Nitrophenalenone

Dissolve the nitrophenalenone in a suitable solvent (e.g., ethanol or acetic acid).

Add a reducing agent, such as tin(II) chloride (SnCl₂) or by catalytic hydrogenation.

Heat the reaction mixture to reflux until the reduction is complete (monitor by TLC).

Neutralize the reaction mixture and extract the aminophenalenone product.

Purify the 6-aminophenalenone by column chromatography.

C. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and

carbon-heteroatom bonds, enabling the synthesis of a wide array of functionalized

phenalenone derivatives.

This protocol provides a general procedure for the synthesis of aryl-substituted phenalenones.
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Materials:

Bromophenalenone derivative (e.g., 2-bromophenalenone)

Arylboronic acid

Palladium(II) acetate (Pd(OAc)₂) or other Pd(0) source

Phosphine ligand (e.g., triphenylphosphine (PPh₃))

Base (e.g., potassium carbonate (K₂CO₃))

Solvent system (e.g., 1,4-dioxane and water)

Inert gas (Nitrogen or Argon)

Procedure:

To a dry Schlenk flask, add the bromophenalenone, arylboronic acid, and base.

Evacuate and backfill the flask with an inert gas three times.

Add the palladium catalyst and phosphine ligand.

Add the degassed solvent system via syringe.

Heat the reaction mixture to the desired temperature (e.g., 90-110°C) and stir until the

starting material is consumed (monitor by TLC or GC).[10][11]

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate)

and water.

Separate the organic layer, extract the aqueous layer, and combine the organic fractions.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the product by column chromatography.
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D. Synthesis of Azide and Triazole Derivatives via Click
Chemistry[2][9]
Azide-functionalized phenalenones are useful intermediates for "click chemistry," specifically

the Huisgen 1,3-dipolar cycloaddition, to attach a wide variety of moieties.

Step 1: Synthesis of 2-(Azidomethyl)-1H-phenalen-1-one[9]

Dissolve 2-(chloromethyl)-1H-phenalen-1-one or 2-(bromomethyl)-1H-phenalen-1-one in a

solvent mixture (e.g., methanol/water).

Add sodium azide (NaN₃) and stir the reaction at room temperature.

Monitor the reaction by TLC. Upon completion, remove the methanol under reduced

pressure.

Extract the aqueous suspension with an organic solvent (e.g., dichloromethane).

Dry the organic layer and concentrate to yield the azide derivative, which can be purified by

column chromatography.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[5]

Dissolve the 2-(azidomethyl)-1H-phenalen-1-one and a terminal alkyne in a suitable solvent

(e.g., tBuOH/H₂O).

Add a copper(I) source (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate,

or CuI).

Stir the reaction at room temperature until completion (monitor by TLC).

Work up the reaction by extracting the product into an organic solvent.

Purify the resulting triazole derivative by column chromatography.

III. Quantitative Data Summary
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The following tables summarize the yields and photophysical properties of representative

functionalized phenalenone derivatives.

Table 1: Synthesis Yields of Functionalized Phenalenone Derivatives
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Entry Product
Starting
Material

Reagents
and
Conditions

Yield (%) Reference

1 Phenalenone Naphthalene

cinnamoyl

chloride,

AlCl₃,

CH₂Cl₂,

microwave

57 [3]

2

2-

(Chloromethy

l)-1H-

phenalen-1-

one

Phenalenone

Paraformalde

hyde, HCl,

ZnCl₂

51 [9]

3

2-

(Bromomethy

l)-1H-

phenalen-1-

one

Phenalenone

Paraformalde

hyde, HBr,

ZnCl₂

37 [9]

4

2-

(Azidomethyl)

-1H-

phenalen-1-

one

2-

(Chloromethy

l)-1H-

phenalen-1-

one

NaN₃,

MeOH/H₂O
93 [9]

5

2-

(Hydroxymet

hyl)-1H-

phenalen-1-

one

2-

(Chloromethy

l)-1H-

phenalen-1-

one

H₂O, reflux 88 [12]

6

2-

(Methoxymet

hyl)-1H-

phenalen-1-

one

2-

(Chloromethy

l)-1H-

phenalen-1-

one

NaOMe,

MeOH/CH₂Cl

₂

92 [9]
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7

2-(Propargyl-

oxymethyl)-1

H-phenalen-

1-one

2-

(Chloromethy

l)-1H-

phenalen-1-

one

Propargyl

alcohol,

NaOH, TBAB

86 [12]

8

2-

(Thioacetat-

omethyl)-1H-

phenalen-1-

one

2-

(Chloromethy

l)-1H-

phenalen-1-

one

KSAc, MeOH 77 [2]

9

2-

(Mercaptomet

hyl)-1H-

phenalen-1-

one

2-

(Thioacetat-

omethyl)-1H-

phenalen-1-

one

K₂CO₃,

MeOH
77 [3]

10

Sodium 1H-

phenalen-1-

one-2-

sulfonate

2-

(Bromomethy

l)-1H-

phenalen-1-

one

Na₂SO₃,

CHCl₃/MeOH

/H₂O

36 [2][3]

11

6-Amino-1H-

phenalen-1-

one

6-Nitro-1H-

phenalen-1-

one

SnCl₂, EtOH - [1]

12

2,5-Dibromo-

6-amino-1H-

phenalen-1-

one

6-Amino-1H-

phenalen-1-

one

NBS, CH₂Cl₂ - [1]

Table 2: Photophysical and Cytotoxicity Data of Selected Phenalenone Derivatives
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Compound λabs (nm)

Singlet
Oxygen
Quantum
Yield (ΦΔ)

Cell Line
IC₅₀ (nM)
with light

Reference

Phenalenone ~350 ~1 - - [1]

9-

Hydroxyphen

alenone

374 0.99 - - [1]

9-

Methoxyphen

alenone

368 0.98 - - [1]

5-Amino-9-

hydroxyphen

alenone

430 0.57 - - [1]

6-

Aminophenal

enone

518 - - - [1]

2,5-Dibromo-

6-

aminophenal

enone

(OE19)

525 - PANC-1 Potent [1]

6-Amino-5-

iodo-1H-

phenalen-1-

one (SDU

Red)

- - MDA-MB-231 PI > 76 [11]

IV. Biological Applications and Signaling Pathways
Functionalized phenalenone derivatives are primarily investigated for their potential in

photodynamic therapy (PDT) against cancer.[1][4] The mechanism of action involves the
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generation of ROS upon light activation, which induces cellular damage and triggers

programmed cell death (apoptosis).[1][5][13]

Photodynamic Therapy (PDT) Mechanism
The general mechanism of PDT using a phenalenone-based photosensitizer (PS) is as

follows:

Administration and Targeting: The phenalenone derivative is administered and preferentially

accumulates in tumor tissue.

Light Activation: The tumor is irradiated with light of a specific wavelength corresponding to

the absorption maximum of the photosensitizer.

Excitation and Intersystem Crossing: The photosensitizer absorbs a photon, transitioning to

an excited singlet state, followed by intersystem crossing to a longer-lived triplet state.

Reactive Oxygen Species (ROS) Generation: The excited triplet state photosensitizer can

undergo two types of reactions:

Type I: Electron transfer to molecular oxygen or other substrates, forming superoxide

anions, hydroxyl radicals, and other radical species.[4][5]

Type II: Energy transfer to ground-state molecular oxygen (³O₂), generating highly

cytotoxic singlet oxygen (¹O₂).[4][5]

Cellular Damage and Apoptosis: The generated ROS cause oxidative damage to cellular

components, including lipids, proteins, and nucleic acids, leading to the initiation of apoptotic

cell death pathways.[5][13]

Signaling Pathways in Phenalenone-PDT Induced
Apoptosis
Studies have shown that phenalenone-PDT induces apoptosis through both the extrinsic

(death receptor-mediated) and intrinsic (mitochondria-mediated) pathways.[5][13] Key signaling

molecules involved include caspases and mitogen-activated protein kinases (MAPKs).[5][13]
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Extrinsic Pathway: Phenalenone-PDT can lead to the activation of the initiator caspase-8.

Activated caspase-8 can then directly activate the executioner caspase-3, leading to

apoptosis. It can also cleave Bid to tBid, which links the extrinsic and intrinsic pathways.[5]

[14]

Intrinsic Pathway: ROS-induced mitochondrial damage leads to the release of cytochrome c

into the cytosol. Cytochrome c, along with Apaf-1 and pro-caspase-9, forms the apoptosome,

which activates caspase-9. Activated caspase-9 then activates caspase-3.[14]

MAPK Pathways: The p38-MAPK pathway is activated by phenalenone-PDT and plays a

pro-apoptotic role.[5] Conversely, survival pathways involving PI3K/Akt and JNK can also be

activated, but the overall cellular response to phenalenone-PDT is cell death.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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